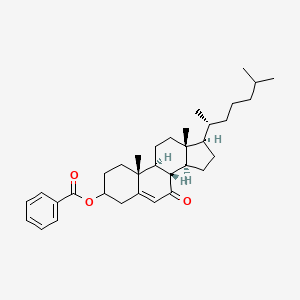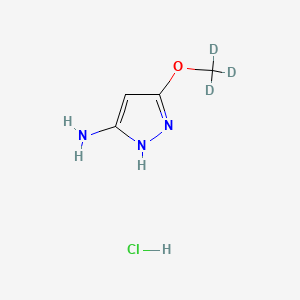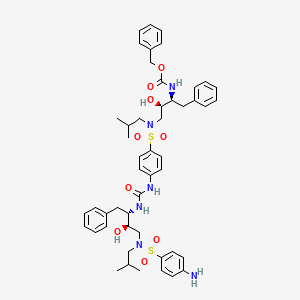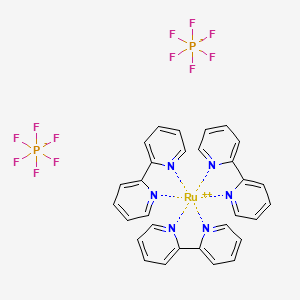![molecular formula C32H55NO3 B13840804 (2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol is a complex organic compound with a unique structure that includes a morpholine ring, multiple methyl groups, and a chromen-6-ol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol typically involves multiple steps, including the formation of the chromen-6-ol core, the introduction of the morpholine ring, and the incorporation of deuterium atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other chromen-6-ol derivatives, morpholine-containing molecules, and deuterated analogs. Examples include:
- Chromen-6-ol derivatives with different substituents.
- Morpholine-containing compounds with varying side chains.
- Deuterated analogs with different degrees of deuterium incorporation.
Uniqueness
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol is unique due to its specific combination of structural features, including the presence of deuterium atoms, the morpholine ring, and the chromen-6-ol core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C32H55NO3 |
|---|---|
分子量 |
503.8 g/mol |
IUPAC名 |
(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3/t25?,26?,32-/m1/s1/i23D2 |
InChIキー |
NHGONPYIGRKKFZ-KBAZJMJSSA-N |
異性体SMILES |
[2H]C([2H])(C1=C(C=C(C2=C1CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O)N3CCOCC3 |
正規SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)

![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)
![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)

![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)







